molecular formula C19H18Cl2N2O2 B2820721 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109266-95-5

8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Katalognummer: B2820721
CAS-Nummer: 2109266-95-5
Molekulargewicht: 377.27
InChI-Schlüssel: KGJGXQDRQZDKJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(3,4-Dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a synthetic derivative of the 8-azabicyclo[3.2.1]octane (tropane) scaffold, a structural motif widely explored in medicinal chemistry due to its versatility in modulating neurotransmitter systems. The compound features a bicyclic core with a 3,4-dichlorobenzoyl group at the 8-position and a pyridin-3-yloxy substituent at the 3-position. These modifications are hypothesized to enhance receptor binding affinity and selectivity, particularly for targets such as dopamine transporters (DAT) or opioid receptors, while minimizing off-target effects like anticholinergic activity .

Eigenschaften

IUPAC Name

(3,4-dichlorophenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O2/c20-17-6-3-12(8-18(17)21)19(24)23-13-4-5-14(23)10-16(9-13)25-15-2-1-7-22-11-15/h1-3,6-8,11,13-14,16H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJGXQDRQZDKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=C(C=C3)Cl)Cl)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the azabicyclo[3.2.1]octane core. This can be achieved through a Diels-Alder reaction followed by functional group modifications. The pyridin-3-yloxy group is introduced via nucleophilic substitution, and the final coupling with the dichlorophenyl group is accomplished using a Friedel-Crafts acylation reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 8-position tolerates bulky aromatic groups (e.g., dichlorobenzoyl), while the 3-position’s pyridinyloxy group balances hydrophilicity and receptor engagement .
  • Its dichlorobenzoyl group may also confer antiprion or neuroprotective activity, as seen in acridine derivatives () .
  • Safety Profile : Reduced anticholinergic activity compared to classical tropanes () could enhance tolerability in clinical settings .

Biologische Aktivität

The compound 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H18_{18}Cl2_2N2_2O
  • Molecular Weight : 277.19 g/mol
  • CAS Number : 1820717-49-4

The biological activity of this compound is primarily attributed to its interaction with various receptor systems in the body. It has been noted for its affinity towards opioid receptors, particularly the delta opioid receptor, which plays a crucial role in pain modulation.

Opioid Receptor Interaction

Research indicates that derivatives of azabicyclo compounds exhibit high affinity for delta opioid receptors while maintaining selectivity against mu opioid receptors. For instance, certain compounds in this class have shown to be full agonists at the delta receptor, leading to significant antinociceptive effects in preclinical models .

Antinociceptive Activity

Studies have demonstrated that 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane exhibits potent antinociceptive properties. In vivo experiments have shown that it significantly reduces pain responses in animal models, suggesting its potential as a therapeutic agent for pain management.

Selectivity and Potency

The compound's selectivity for delta receptors over mu receptors is notable, as this may minimize side effects commonly associated with traditional opioid therapies. For example, a related study highlighted that certain azabicyclo derivatives displayed low nanomolar potency towards specific receptor complexes while showing high selectivity against others, indicating a promising therapeutic profile .

Case Study 1: Delta Opioid Receptor Agonism

In a comparative analysis of various azabicyclo compounds, it was found that derivatives similar to 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane exhibited significant agonistic activity at delta receptors. The lead compounds demonstrated an IC50 value in the low nanomolar range, affirming their effectiveness in modulating pain pathways without the adverse effects associated with mu receptor activation .

Case Study 2: Pharmacokinetics and Bioavailability

Pharmacokinetic studies on related compounds revealed that they possess favorable bioavailability and brain penetration capabilities. For instance, one study reported that a similar azabicyclo compound had a half-life of approximately 0.48 hours with extensive distribution outside plasma compartments, suggesting effective central nervous system (CNS) penetration .

Data Summary Table

Biological Activity Effect Mechanism Reference
AntinociceptiveSignificant pain reliefDelta opioid receptor agonism
SelectivityHigh selectivity for delta over muMinimizes side effects
PharmacokineticsGood CNS penetrationRapid distribution and clearance

Q & A

Q. What analytical techniques are critical for detecting impurities in bulk synthesis?

  • Quality Control :
  • HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., bicyclic diastereomers) .
  • NMR Purity : Integrate proton signals to quantify residual solvents (e.g., DMSO, THF) .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different studies?

  • Resolution :
  • Standardized Protocols : Use USP buffer systems (pH 1.2–7.4) and shake-flask method for consistency .
  • Temperature Control : Document solubility at 25°C vs. 37°C, as thermal gradients affect polar groups .
  • Polymorph Screening : Characterize crystalline vs. amorphous forms via XRD, as morphology impacts solubility .

Q. Why do potency results vary between in vitro and in vivo models?

  • Root Causes :
  • Bioavailability : Assess plasma protein binding (equilibrium dialysis) and blood-brain barrier penetration (logP ~2.5–3.5 optimal) .
  • Metabolic Clearance : Correlate in vitro microsome data with in vivo PK profiles (e.g., t½ in rodents) .
  • Species Differences : Compare receptor affinity across human, rat, and mouse homologs .

Methodological Resources

  • Structural Data : PubChem and NIST Chemistry WebBook provide validated spectral libraries for bicyclic scaffolds .
  • Synthetic Protocols : Multi-step optimizations from analogous compounds (e.g., 8-fluoropyridine derivatives) guide route design .
  • Biological Assays : Reference GPCR screening frameworks from studies on 8-azabicyclo[3.2.1]octane-based probes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.